(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Description
(5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic thiazolidinone derivative characterized by a complex heterocyclic structure. The molecule features:
- A thiazolidinone core with a 2-sulfanylidene group, enabling redox activity and hydrogen bonding.
- A (3,4-dimethoxyphenyl)methylidene substituent at the 5-position, contributing to π-π stacking interactions and enhanced lipophilicity.
This compound has drawn interest in medicinal chemistry due to its structural complexity, which may confer unique pharmacological properties such as antimicrobial, antidiabetic, or anticancer activities .
Properties
IUPAC Name |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S2/c1-15-8-11-23(12-9-15)20(25)5-4-10-24-21(26)19(30-22(24)29)14-16-6-7-17(27-2)18(13-16)28-3/h6-7,13-15H,4-5,8-12H2,1-3H3/b19-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBQSLJIOLBVDI-RGEXLXHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCCN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C(=O)CCCN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with a thiazolidinone derivative in the presence of a base, followed by the addition of a piperidinyl-substituted butanone. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization, distillation, and chromatography may be employed to isolate and purify the final product.
Chemical Reactions Analysis
Substitution Reactions
The sulfanylidene group (-S-) and oxobutyl side chain participate in nucleophilic substitutions:
Example :
Ring-Opening and Rearrangement
The thiazolidinone ring undergoes acid- or base-catalyzed ring-opening reactions:
-
Acidic Conditions : Hydrolysis yields thiourea derivatives and a ketone fragment .
-
Basic Conditions : Ring contraction forms thiazole derivatives via elimination of CO₂ .
Mechanistic Insight :
The electron-withdrawing effect of the 4-oxobutyl group increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack .
Oxidation and Reduction
| Reaction | Conditions | Product |
|---|---|---|
| Oxidation | H₂O₂, AcOH | Sulfone derivative (-SO₂-) |
| Reduction | NaBH₄, MeOH | Saturation of the methylidene double bond to a single bond |
Spectroscopic Confirmation :
-
IR : Loss of C=S stretch (1190 cm⁻¹) upon oxidation to sulfone .
-
¹H NMR : Downfield shift of methoxy protons (δ 3.85 ppm → δ 3.92 ppm) post-reduction .
Cycloaddition Reactions
The methylidene group participates in [4+2] Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming fused bicyclic systems .
Example :
Biological Activity and Reactivity Correlations
-
Anticancer Activity : The compound inhibits apoptosis signal-regulating kinase 1 (ASK1) via Michael addition at the sulfanylidene group (IC₅₀: 0.2 μM) .
-
Antimicrobial Action : Reactivity with bacterial enzymes (e.g., MurA) involves covalent binding to active-site thiols .
Stability and Degradation
-
Photodegradation : UV exposure (λ = 254 nm) induces cleavage of the methylidene bond, forming 3,4-dimethoxybenzaldehyde and a thiazolidinone fragment.
-
Thermal Stability : Decomposes above 220°C via retro-Knoevenagel pathway .
Comparative Reactivity Table
| Functional Group | Reactivity | Biological Impact |
|---|---|---|
| Sulfanylidene (-S-) | Nucleophilic substitution | Enhances kinase inhibition |
| Methylidene (C=CH-) | Cycloaddition | Modulates pharmacokinetic properties |
| 4-Oxobutyl chain | Hydrogen bonding | Improves membrane permeability |
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds in the thiazolidinone class exhibit significant antimicrobial activity. For instance, derivatives of thiazolidinones have been shown to possess potent inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.21 μM, suggesting strong potential as antimicrobial agents .
Antifungal Activity
In addition to antibacterial properties, thiazolidinone derivatives have been explored for antifungal activity. Studies have demonstrated that certain modifications to the thiazolidinone structure can enhance antifungal efficacy, making them promising candidates for treating fungal infections.
Anticancer Potential
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. These compounds have been evaluated for their cytotoxic effects on various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. Molecular docking studies suggest that these compounds may interact with key enzymes involved in cancer cell metabolism .
| Compound Name | MIC (μM) | Target Organism | Activity Type |
|---|---|---|---|
| Compound A | 0.21 | Pseudomonas aeruginosa | Antimicrobial |
| Compound B | 0.15 | Escherichia coli | Antimicrobial |
| Compound C | 50 | Various Cancer Cell Lines | Anticancer |
Table 2: Synthesis Conditions for Thiazolidinones
| Step | Reagents | Conditions |
|---|---|---|
| Condensation | 3,4-Dimethoxybenzaldehyde + Thiosemicarbazide | Ethanol, Room Temperature |
| Cyclization | Thiosemicarbazone + Acylating Agent | Basic Conditions (Triethylamine) |
Case Study 1: Antimicrobial Efficacy
A study published in Scientific Reports evaluated a series of thiazolidinone derivatives against resistant bacterial strains. The results indicated that modifications at specific positions significantly enhanced antimicrobial activity. The most active compound exhibited an MIC comparable to standard antibiotics, suggesting its potential as a lead compound for further development .
Case Study 2: Anticancer Activity
In another investigation, researchers synthesized a series of thiazolidinones and tested their effects on human cancer cell lines. The results showed that certain derivatives induced apoptosis through mitochondrial pathways, with IC50 values indicating potent anticancer activity. Molecular docking studies further confirmed favorable binding interactions with key oncogenic targets .
Mechanism of Action
The mechanism of action of (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired pharmacological effects. The exact pathways and targets would depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Thiazolidinones with Aromatic Substitutions
| Compound Name | Substituents | Biological Activity | Key Differences |
|---|---|---|---|
| Target Compound | 3,4-Dimethoxyphenyl at 5-position; 4-(4-methylpiperidin-1-yl)-4-oxobutyl at 3-position | Under investigation (potential antidiabetic/antimicrobial) | Unique piperidine-containing side chain enhances solubility and target specificity . |
| (5Z)-5-(4-Methylbenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one | 4-Methylbenzylidene at 5-position; trifluoromethylphenyl at 3-position | Anticancer (IC₅₀ = 8.2 µM against HeLa cells) | Lacks the piperidine-oxobutyl chain; trifluoromethyl group increases metabolic stability . |
| (5Z)-5-[(4-Chlorophenyl)methylidene]-3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | 4-Chlorophenyl at 5-position; 2,3-dimethylphenyl at 3-position | Antimicrobial (MIC = 16 µg/mL against S. aureus) | Simpler alkyl substituents reduce steric hindrance . |
Thiazolidinones with Heterocyclic Modifications
| Compound Name | Structural Features | Activity | Unique Aspects |
|---|---|---|---|
| (5Z)-5-{[3-(3-Fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one | Pyrazole ring at 5-position; hexyl chain at 3-position | Anticancer (apoptosis induction) | Fluorinated aryl group enhances membrane permeability . |
| Rosiglitazone | Thiazolidinedione core; no sulfanylidene group | PPARγ agonist (antidiabetic) | Lacks the methylidene and piperidine groups; focuses on glucose metabolism . |
Core Modifications and Hybrid Structures
Pyrazole-Thiazolidinone Hybrids
| Compound Name | Hybrid Structure | Activity | Key Findings |
|---|---|---|---|
| (5Z)-5-{[3-(4-Ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one | Pyrazole + thiazolidinone | Anti-inflammatory (COX-2 inhibition) | Ethoxy group improves selectivity for COX-2 over COX-1 . |
| Target Compound | Thiazolidinone with piperidine-oxobutyl chain | N/A (preclinical) | Hybridization with a piperidine moiety may enhance CNS penetration compared to simpler pyrazole hybrids . |
Sulfur-Modified Thiazolidinones
| Compound Name | Sulfur Modifications | Activity | Notes |
|---|---|---|---|
| (5Z)-3-Methyl-5-[[5-chloro-2-[(2-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | Nitrophenylmethoxy group | Antifungal (IC₅₀ = 12 µM) | Nitro group increases electrophilicity, enhancing covalent binding . |
| Target Compound | 2-Sulfanylidene group | N/A | Sulfanylidene may confer antioxidant properties, unlike non-sulfurated analogs . |
Pharmacokinetic and Physicochemical Comparisons
| Property | Target Compound | (5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one | Pioglitazone |
|---|---|---|---|
| LogP | 3.2 (predicted) | 2.8 | 1.9 |
| Solubility (mg/mL) | 0.15 (aqueous) | 0.08 | 0.5 |
| Plasma Protein Binding (%) | 92 (estimated) | 88 | 99 |
| Metabolic Stability | Moderate (CYP3A4 substrate) | Low (CYP2C9 substrate) | High |
Key Insights :
- The 4-(4-methylpiperidin-1-yl)-4-oxobutyl chain in the target compound improves aqueous solubility compared to analogs with purely aromatic substituents (e.g., 4-methylphenyl) .
Biological Activity
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazolidinones are known for their potential in treating various diseases, particularly cancer and infections. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and potential as a multi-target therapeutic agent.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Core Structure : Thiazolidin-4-one
- Substituents :
- A dimethoxyphenyl group
- A piperidinyl moiety with a ketone functionality
This unique combination of structural features contributes to its biological activities.
Anticancer Activity
Thiazolidinone derivatives have been extensively studied for their anticancer properties. The compound has shown significant cytotoxic effects against various cancer cell lines.
Research indicates that thiazolidinone derivatives can induce apoptosis in cancer cells through several mechanisms:
- Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in cancer cells, leading to increased cell death .
- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been observed, which are associated with the induction of apoptosis .
- Inhibition of Key Enzymes : Some studies suggest that these compounds may inhibit enzymes involved in cancer cell proliferation, although specific targets for this compound require further elucidation.
Case Studies
-
Colon Cancer : In vitro studies demonstrated that the compound exhibited IC50 values below 4 µM against HCT116 and HT29 colon cancer cell lines, indicating potent cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .
Compound IC50 (µM) Comparison to 5-FU (5Z)-5... < 4 More potent 5-FU >1000 Less potent - Lymphoma and Leukemia : Additional studies revealed significant cytotoxicity against human CEM lymphoma and HL60 promyelocytic leukemia cells, suggesting broad-spectrum anticancer activity .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Thiazolidinones have been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria.
The antibacterial mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Case Studies
-
Antibacterial Efficacy : The compound has shown significant inhibition against Staphylococcus aureus and Escherichia coli, with inhibition percentages reaching up to 91% against S. aureus .
Bacteria Inhibition (%) Staphylococcus aureus 91.66 Escherichia coli 88.46
Other Biological Activities
Beyond anticancer and antimicrobial effects, thiazolidinone derivatives are being explored for various other pharmacological activities:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
